molecular formula C19H23N5O4S B2401188 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1203119-01-0

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide

カタログ番号: B2401188
CAS番号: 1203119-01-0
分子量: 417.48
InChIキー: SLCDXROIUHILLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thiazolo[4,5-d]pyridazin-5(4H)-one derivative featuring a furan-2-yl substituent at position 7, a piperidin-1-yl group at position 2, and an N-(2-methoxyethyl)acetamide side chain. The thiazolo[4,5-d]pyridazine core is a fused heterocyclic system combining thiazole and pyridazine rings, which is structurally distinct from simpler triazine or tetrazine derivatives (e.g., –5). The 2-methoxyethylacetamide side chain enhances solubility due to its polar ether and amide functionalities .

特性

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-27-11-7-20-14(25)12-24-18(26)16-17(15(22-24)13-6-5-10-28-13)29-19(21-16)23-8-3-2-4-9-23/h5-6,10H,2-4,7-9,11-12H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCDXROIUHILLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a thiazolo[4,5-d]pyridazin core and various functional groups, suggest a diverse range of pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 401.5 g/mol. The structure incorporates a furan moiety and a piperidine ring, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC19H23N5O3SC_{19}H_{23}N_{5}O_{3}S
Molecular Weight401.5 g/mol
CAS Number1203042-01-6

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : Thiazole-containing compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring enhances this activity .
  • Anticonvulsant Effects : Some thiazole derivatives have displayed anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy .

Anticancer Activity

A study evaluating the anticancer effects of thiazole derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutics such as doxorubicin. These compounds were shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Antimicrobial Activity

In another investigation, thiazole derivatives were tested against various bacterial strains. The results indicated that certain analogs had Minimum Inhibitory Concentration (MIC) values comparable to or better than conventional antibiotics like ampicillin and streptomycin. This suggests their potential as alternative antimicrobial agents .

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Cytotoxicity : The presence of the thiazolo-pyridazin core may facilitate interactions with DNA or proteins involved in cell cycle regulation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and analogous thiazolo[4,5-d]pyridazine derivatives:

Compound Name Substituents at Position 7 Substituents at Position 2 Acetamide Side Chain Key Properties/Applications
Target Compound Furan-2-yl Piperidin-1-yl N-(2-methoxyethyl) Enhanced solubility; potential CNS activity due to polar side chain
N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(1-pyrrolidinyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () 4-Fluorophenyl Pyrrolidin-1-yl N-(4-fluorobenzyl) Increased lipophilicity (fluorine atoms); possible improved membrane permeability
Pyrazole[3,4-e]-1,2,4-triazine derivatives (–5) Pyrazole/triazine core Varied aryl/alkyl groups N/A (distinct core structure) Anticancer/antimicrobial activity (unrelated heterocyclic system)

Detailed Analysis

Core Heterocycle Differences :

  • The target compound’s thiazolo[4,5-d]pyridazine core differs from pyrazole-fused triazines (–5), which lack the thiazole ring. This structural variance impacts electronic properties and binding affinities. For example, the sulfur atom in the thiazole ring may enhance π-stacking interactions in biological targets compared to nitrogen-rich triazines .

Substituent Effects: Position 7: The furan-2-yl group in the target compound introduces an oxygen atom, enabling hydrogen-bond acceptor interactions. Position 2: Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) affects conformational entropy. Piperidine’s larger ring may improve binding pocket compatibility in certain enzymes or receptors .

Side Chain Modifications :

  • The N-(2-methoxyethyl) group in the target compound increases hydrophilicity compared to the N-(4-fluorobenzyl) group in . This difference suggests divergent pharmacokinetic profiles—e.g., the target compound may exhibit better aqueous solubility but reduced blood-brain barrier penetration .

Research Findings and Implications

  • Synthetic Challenges: Modifications at position 7 (e.g., furan vs. fluorophenyl) require precise regioselective reactions, as seen in –5, where selective hydrazinolysis was critical for pyrazole-triazine synthesis. Similar strategies may apply to thiazolo[4,5-d]pyridazines .
  • Biological Activity : While direct pharmacological data for the target compound are unavailable, analogs like ’s compound demonstrate that fluorinated aryl groups enhance cytotoxicity in cancer cell lines. The furan-containing derivative may exhibit altered target engagement due to its electron-rich heterocycle .

Q & A

Q. What are the established synthetic routes for synthesizing this compound, and what key reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with thiazole ring formation using phosphorus pentasulfide, followed by pyridazine annulation. Critical steps include introducing the furan-2-yl and piperidin-1-yl substituents via nucleophilic substitution or coupling reactions. Reaction conditions such as solvent choice (e.g., dimethylformamide or ethanol), temperature (80–120°C), and catalysts (e.g., triethylamine) significantly impact yield. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .

Q. How is the molecular structure of the compound confirmed, and what analytical techniques are essential for characterization?

  • Methodological Answer: Structural confirmation employs nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography for stereochemical details. High-performance liquid chromatography (HPLC) assesses purity (>95%), while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioamide (C-S) bonds .

Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?

  • Methodological Answer: Prioritize in vitro assays:
  • Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC50.
  • Antimicrobial: Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme inhibition: Kinase or protease inhibition assays (e.g., EGFR kinase) to identify mechanistic targets .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the efficiency of critical steps in the synthesis?

  • Methodological Answer: Use design of experiments (DoE) to systematically vary parameters:
  • Temperature: Optimize exothermic steps (e.g., cyclization) to avoid side reactions.
  • Catalyst loading: Screen palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings.
  • Solvent polarity: Test aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates.
    Reaction progress kinetics can be modeled using HPLC or GC-MS to identify rate-limiting steps .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) for modifying the compound's pharmacological profile?

  • Methodological Answer:
  • Substituent variation: Replace the piperidin-1-yl group with morpholino or thiomorpholino moieties to assess impact on bioavailability.
  • Bioisosteric replacement: Substitute the furan-2-yl ring with thiophene or pyridine to modulate electronic effects.
  • Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .

Q. What experimental approaches resolve contradictions in biological activity data across different studies?

  • Methodological Answer:
  • Orthogonal assays: Validate anticancer activity via both apoptosis assays (Annexin V staining) and cell cycle analysis (propidium iodide).
  • Metabolic stability: Compare hepatic microsome stability (e.g., human vs. murine) to identify species-specific discrepancies.
  • Target engagement: Use surface plasmon resonance (SPR) to quantify binding affinity (KD) for suspected targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。